8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dio ne
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Overview
Description
8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a pyrazolyl group, which is a five-membered ring containing two nitrogen atoms, attached to a purine scaffold. The purine structure is a fused ring system consisting of a pyrimidine ring and an imidazole ring, which is common in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl precursor, which is synthesized through the condensation of 3,5-diethyl-1H-pyrazole with suitable aldehydes or ketones under acidic or basic conditions. This intermediate is then coupled with a purine derivative, such as 3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione, using a variety of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediates, purification through crystallization or chromatography, and final coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl or purine rings, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Scientific Research Applications
8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active purines.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazolyl and purine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione
- 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(ethyl)-1,3,7-trihydropurine-2,6-dione
- 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione
Uniqueness
The uniqueness of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it a valuable compound for targeted research and application.
This detailed overview provides a comprehensive understanding of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-10-8-11(7-2)22(19-10)15-17-13-12(21(15)9(3)4)14(23)18-16(24)20(13)5/h8-9H,6-7H2,1-5H3,(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGLGUPDHLRFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)NC(=O)N3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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